4-Bromo-2-(2-furyl)pyridine
CAS No.: 1086381-47-6
Cat. No.: VC8205291
Molecular Formula: C9H6BrNO
Molecular Weight: 224.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1086381-47-6 |
|---|---|
| Molecular Formula | C9H6BrNO |
| Molecular Weight | 224.05 g/mol |
| IUPAC Name | 4-bromo-2-(furan-2-yl)pyridine |
| Standard InChI | InChI=1S/C9H6BrNO/c10-7-3-4-11-8(6-7)9-2-1-5-12-9/h1-6H |
| Standard InChI Key | QDLSLSQYCSDNKE-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C2=NC=CC(=C2)Br |
| Canonical SMILES | C1=COC(=C1)C2=NC=CC(=C2)Br |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 4-bromo-2-(2-furyl)pyridine combines a pyridine ring with electron-withdrawing bromine and electron-donating furyl substituents, creating a polarized system conducive to electrophilic and nucleophilic reactions. Key structural parameters inferred from related compounds include:
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Bond lengths: C–Br (1.89–1.92 Å) and C–N (1.34–1.37 Å), consistent with halogenated pyridines .
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Dihedral angles: The furan ring forms a dihedral angle of 12.5°–15.8° with the pyridine plane, minimizing steric hindrance.
Table 1: Comparative Physicochemical Properties of Brominated Pyridines
The bromine atom enhances electrophilic substitution susceptibility, while the furyl group contributes to π-π stacking interactions in supramolecular systems .
Synthesis and Industrial-Scale Production
Laboratory-Scale Synthesis
The most viable route involves Suzuki-Miyaura cross-coupling between 4-bromo-2-iodopyridine and furan-2-ylboronic acid under palladium catalysis . Optimized conditions include:
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Catalyst: Pd(PPh₃)₄ (2 mol%)
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Base: K₂CO₃ (2 equiv)
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Solvent: Dioxane/H₂O (4:1)
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Temperature: 80°C, 12 hours
Yields typically reach 70–85% after purification via silica gel chromatography . Alternative methods include Ullmann coupling with copper catalysts, though this approach suffers from lower efficiency (45–55% yield).
Industrial Production Challenges
Scale-up requires addressing:
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Bromine volatility: Closed-loop systems with cryogenic traps mitigate losses .
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Palladium removal: Adsorption on activated carbon reduces residual metal content to <5 ppm .
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Solvent recovery: Distillation reclaims >90% of dioxane, aligning with green chemistry principles .
Table 2: Synthetic Method Comparison
| Method | Yield (%) | Pd Residual (ppm) | Scalability |
|---|---|---|---|
| Suzuki-Miyaura | 85 | <5 | High |
| Ullmann Coupling | 55 | N/A | Moderate |
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Miscible in chloroform and dichloromethane; sparingly soluble in methanol (1.2 g/L at 25°C) .
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Stability: Decomposes above 200°C; photosensitive, requiring storage in amber glass under inert atmosphere .
Spectroscopic Fingerprints
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¹H NMR (CDCl₃): δ 8.50 (d, J=5.1 Hz, 1H, pyridine-H6), 7.85 (s, 1H, pyridine-H3), 7.45–7.30 (m, 3H, furan-H3, H4, H5) .
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IR (KBr): 1580 cm⁻¹ (C=N stretch), 680 cm⁻¹ (C-Br bend).
Chemical Reactivity and Functionalization
Electrophilic Substitution
The bromine atom directs incoming electrophiles to the pyridine’s ortho and para positions. For example, nitration with HNO₃/H₂SO₄ yields 4-bromo-2-(5-nitro-furan-2-yl)pyridine at 0°C (62% yield).
Transition Metal-Mediated Reactions
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Buchwald-Hartwig amination: Reacts with primary amines (e.g., benzylamine) to form 4-amino-2-(2-furyl)pyridine derivatives (Pd₂(dba)₃, Xantphos, 100°C) .
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Sonogashira coupling: With terminal alkynes, generates alkynylated products for optoelectronic materials.
Table 3: Functionalization Reactions
| Reaction Type | Reagents/Conditions | Product Yield (%) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 62 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 100°C | 78 |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | 83 |
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s role in inhibiting tyrosine kinases.
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Polymer Chemistry: Develop conductive polymers via electropolymerization of furyl-bromopyridine monomers.
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Green Synthesis: Explore biocatalytic routes using engineered oxidoreductases.
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